molecular formula C15H15N3O3 B13646863 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid

1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13646863
M. Wt: 285.30 g/mol
InChI Key: MBUVFAXWFQQFGJ-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both an imidazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized . The reaction conditions often require a nickel catalyst and proceed through proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of robust catalysts and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 1-phenyl-1H-imidazole-5-carboxylic acid
  • Pyrrolidine-2-carboxylic acid
  • 1-phenyl-1H-imidazole-5-carbonyl derivatives

Uniqueness: 1-(1-phenyl-1H-imidazole-5-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-(3-phenylimidazole-4-carbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H15N3O3/c19-14(17-8-4-7-12(17)15(20)21)13-9-16-10-18(13)11-5-2-1-3-6-11/h1-3,5-6,9-10,12H,4,7-8H2,(H,20,21)

InChI Key

MBUVFAXWFQQFGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CN=CN2C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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